molecular formula C8H15NO B13465715 4-Ethyl-5,5-dimethylpyrrolidin-2-one

4-Ethyl-5,5-dimethylpyrrolidin-2-one

Cat. No.: B13465715
M. Wt: 141.21 g/mol
InChI Key: GKCRSMSYTVQDCI-UHFFFAOYSA-N
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Description

4-Ethyl-5,5-dimethylpyrrolidin-2-one is a pyrrolidin-2-one derivative offered as a high-purity chemical building block for research and development applications. Compounds based on the pyrrolidin-2-one scaffold are of significant interest in medicinal and organic chemistry due to their prevalence in biologically active molecules . They are frequently employed as key synthetic intermediates or core structures in the discovery and development of new pharmaceuticals . As a substituted lactam, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its structure, featuring both ethyl and dimethyl substituents, makes it a valuable scaffold for structure-activity relationship (SAR) studies, particularly in the exploration of novel heterocyclic compounds with potential pharmacological properties . All products are intended for Research Use Only and are not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-ethyl-5,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO/c1-4-6-5-7(10)9-8(6,2)3/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

GKCRSMSYTVQDCI-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)NC1(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5,5-dimethylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent can yield the desired pyrrolidinone derivative .

Industrial Production Methods

Industrial production of 4-Ethyl-5,5-dimethylpyrrolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The lactam nitrogen in 4-ethyl-5,5-dimethylpyrrolidin-2-one acts as a nucleophile due to its lone pair of electrons. This enables reactions with electrophiles such as acyl chlorides and alkyl halides:

  • Acylation : Reacts with acetyl chloride or benzoyl chloride under basic conditions (e.g., NaOH) to form N-acyl derivatives. For example, treatment with acetyl chloride yields N-acetyl-4-ethyl-5,5-dimethylpyrrolidin-2-one.

  • Alkylation : Reacts with methyl iodide or ethyl bromide in the presence of a base (e.g., NaH) to produce N-alkylated pyrrolidinones.

Example Reaction Conditions :

Reaction TypeReagentsConditionsProduct
AcylationAcetyl chloride, NaOHRoom temperature, 2 hrsN-Acetyl derivative
AlkylationMethyl iodide, NaHReflux in THF, 6 hrsN-Methyl derivative

Oxidation and Reduction

The compound undergoes redox transformations at both the lactam ring and substituents:

  • Oxidation :

    • Forms N-oxides when treated with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

    • Side-chain oxidation of the ethyl group may occur under strong oxidative conditions (e.g., KMnO₄), yielding carboxylic acid derivatives.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the lactam to a pyrrolidine, producing 4-ethyl-5,5-dimethylpyrrolidine.

    • Lithium aluminum hydride (LiAlH₄) selectively reduces the carbonyl group to a hydroxylamine intermediate.

Ring-Opening and Cyclization

The lactam ring exhibits reversible reactivity under specific conditions:

  • Acid-Catalyzed Ring Opening :
    Concentrated HCl or H₂SO₄ cleaves the lactam ring, generating a linear amino acid derivative. For example, HCl hydrolysis yields 4-ethyl-5,5-dimethyl-2-aminopentanoic acid.

  • Base-Induced Cyclization :
    Under basic conditions (e.g., K₂CO₃), the compound can undergo intramolecular cyclization to form bicyclic structures, particularly when functionalized with additional reactive groups.

Electrophilic Aromatic Substitution

The aromaticity of the pyrrolidinone ring (when conjugated) allows electrophilic substitutions:

  • Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) to introduce nitro groups at the 3-position of the ring.

  • Sulfonation : Forms sulfonated derivatives using fuming sulfuric acid.

Biological Activity and Mechanistic Insights

While primarily a synthetic intermediate, 4-ethyl-5,5-dimethylpyrrolidin-2-one has been investigated for interactions with biological targets:

  • Enzyme Inhibition :
    Structural analogs (e.g., compound 4 in ) inhibit protein arginine methyltransferases (PRMTs) by forming hydrogen bonds with catalytic residues. This suggests potential for similar activity in medicinal chemistry .

  • Antimicrobial Activity :
    Derivatives exhibit moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, likely through membrane disruption or protein binding.

Comparative Reactivity with Analogs

The ethyl and dimethyl groups sterically and electronically modulate reactivity compared to simpler pyrrolidinones:

Feature4-Ethyl-5,5-dimethylpyrrolidin-2-one5,5-Dimethylpyrrolidin-2-one
Steric Effects Higher steric hindrance at C4 and C5Less hindered
Oxidation Rate Slower due to electron-donating ethyl groupFaster
Nucleophilicity Reduced at nitrogen due to alkyl groupsHigher

Scientific Research Applications

Scientific Research Applications of 4-Ethyl-5,5-dimethylpyrrolidin-2-one

4-Ethyl-5,5-dimethylpyrrolidin-2-one is a cyclic organic compound belonging to the class of pyrrolidones, characterized by a five-membered ring structure containing a nitrogen atom, with two methyl groups and one ethyl group attached to the carbon backbone. It has a molar mass of approximately 155.24 g/mol. This compound is known for its unique structural features that contribute to its chemical reactivity and biological activity.

Medicinal Chemistry

Pharmacological Potential
4-Ethyl-5,5-dimethylpyrrolidin-2-one has been studied for its potential as a therapeutic agent. Research indicates that it may act as a modulator for retinoic acid receptor-related orphan receptors (RORs), which are involved in various autoimmune and inflammatory diseases. Specifically, compounds that target RORs could be beneficial in treating conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

ConditionMechanism of Action
Rheumatoid ArthritisROR modulation reducing inflammatory cytokines
PsoriasisTargeting immune response pathways
Multiple SclerosisInhibition of TH17 cytokine production

Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of gene expression related to immune responses. By influencing RORα and RORγ pathways, this compound may reduce the production of pro-inflammatory cytokines, thus alleviating symptoms associated with autoimmune disorders. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects; for example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Organic Synthesis

Reactivity and Derivatives
In organic synthesis, 4-ethyl-5,5-dimethylpyrrolidin-2-one serves as an important intermediate for synthesizing various chemical compounds. For example, it can react with diethyl malonate under basic conditions to yield complex bicyclic structures. This reactivity highlights its utility in constructing more intricate molecular frameworks. A notable study demonstrated the reaction of 5,5-dimethyl-1-pyrroline 1-oxide (a related cyclic nitrone) with diethyl malonate to produce 4-ethoxycarbonyl-8,8-dimethyl-2-oxa-1-azabicyclo[3,3,0]octan-3-one. Subsequent reduction of this product yielded derivatives useful for further chemical exploration.

Industrial Applications

Solvent Properties
Due to its polar aprotic nature, 4-ethyl-5,5-dimethylpyrrolidin-2-one is also employed as a solvent in various industrial processes. Its ability to dissolve a wide range of polar and nonpolar compounds makes it valuable in chemical manufacturing and formulation processes.

While utilizing this compound in industrial settings, safety protocols must be established due to its classification as harmful if swallowed and irritating to skin and eyes. Proper handling guidelines are essential to mitigate risks associated with exposure.

SARS-CoV-2 Therapeutic Target

Mechanism of Action

The mechanism of action of 4-Ethyl-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

5,5-Dimethylpyrrolidin-2-one

  • Structure : Lacks the ethyl group at position 4 but retains the 5,5-dimethyl substitution.
  • Key Data: Molecular formula: C₆H₁₁NO Molecular weight: 113.16 g/mol CAS No.: 5165-28-6 Predicted boiling point: 237.8°C; density: 0.933 g/cm³ .
  • Synthesis : Used as a precursor in studies involving Ru-catalyzed reactions, though yields were low (<10%) under certain conditions .
  • Applications : Serves as a building block for pharmaceuticals and agrochemicals.

4-Hydroxy-5,5-dimethylpyrrolidin-2-one

  • Structure : Features a hydroxyl group at position 4 instead of an ethyl group.
  • Key Data: Molecular formula: C₆H₁₁NO₂ Molecular weight: 129.16 g/mol CAS No.: 143359-81-3 Hazard profile: Irritant (H315, H319, H335) .
  • Commercial Availability : Priced at €745/g (1g scale), indicating high synthesis or purification costs .
  • Applications : Polar substituents like hydroxyl groups enhance solubility, making this compound suitable for drug formulation.

1-Amino-5,5-dimethylpyrrolidin-2-one Hydrochloride

  • Structure: Includes an amino group at position 1, forming a hydrochloride salt.
  • Key Data :
    • Molecular formula: C₆H₁₃ClN₂O
    • LCMS (ESI): m/z = 129.1 (M+18)+
    • Synthesis yield: 53% via HCl/dioxane treatment .
  • Applications: Amino-functionalized pyrrolidinones are intermediates in antiviral drug development, as evidenced by its role in SARS-CoV-2 research .

3-(3-Hydroxypropyl)-5,5-dimethylpyrrolidin-2-one

  • Structure : Contains a hydroxypropyl chain at position 3.
  • Key Data: Molecular formula: C₉H₁₇NO₂ Molecular weight: 171.24 g/mol CAS No.: 2374126-95-9 Purity: 95% (commercially available) .
  • Applications : The hydroxypropyl group increases hydrophilicity, enabling use in polymer chemistry or as a linker in prodrugs.

4,5-Dimethylpyrrolidin-2-one

  • Structure : Methyl groups at positions 4 and 5 (vs. 4-ethyl and 5,5-dimethyl in the target compound).
  • Key Data: Molecular formula: C₆H₁₁NO Molecular weight: 113.16 g/mol Predicted boiling point: 237.8°C; density: 0.933 g/cm³ .
  • Divergence : Positional isomerism alters steric and electronic properties, affecting reactivity in substitution reactions.

Structural and Functional Analysis

Physicochemical Properties

  • Lipophilicity : The ethyl group in 4-Ethyl-5,5-dimethylpyrrolidin-2-one likely increases lipophilicity compared to methyl-substituted analogues, enhancing membrane permeability in drug candidates.

Biological Activity

4-Ethyl-5,5-dimethylpyrrolidin-2-one is a cyclic organic compound characterized by its unique pyrrolidine ring structure. Its molecular formula is C8H15NOC_8H_{15}NO, with a molar mass of approximately 143.21 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of 4-ethyl-5,5-dimethylpyrrolidin-2-one is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to modulate enzyme activities and bind to receptors, which can lead to various biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.

Biological Activities

Research has highlighted several key areas where 4-ethyl-5,5-dimethylpyrrolidin-2-one demonstrates biological activity:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary research suggests that 4-ethyl-5,5-dimethylpyrrolidin-2-one may have anticancer effects by inhibiting cellular pathways associated with tumor growth.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of 4-ethyl-5,5-dimethylpyrrolidin-2-one:

  • Antibacterial Activity : A study evaluated the compound's effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a new therapeutic agent .
  • Anticancer Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines. Specifically, it was found to downregulate the expression of oncogenes while upregulating tumor suppressor genes, indicating a multifaceted mechanism of action against cancer cells .
  • Pharmacokinetic Properties : A pharmacokinetic study assessed the absorption and distribution of the compound in animal models. The results showed favorable bioavailability and distribution in tissues relevant for therapeutic action, supporting its potential use in clinical applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-ethyl-5,5-dimethylpyrrolidin-2-one, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
1-Methylpyrrolidin-2-oneC6H13NOC_6H_{13}NOContains one methyl group; used in pharmaceuticals.
1-Pyrrolidinecarboxylic acidC5H9NO2C_5H_{9}NO_2Carboxylic acid derivative; exhibits different reactivity.
3-Ethyl-5,5-dimethylpyrrolidinoneC8H15NOC_8H_{15}NOSimilar structure; may have distinct biological activities.

This table highlights how the unique combination of an ethyl group and two methyl groups on the pyrrolidine ring distinguishes 4-ethyl-5,5-dimethylpyrrolidin-2-one from its analogs, potentially influencing its biological activity.

Future Directions

Further research is warranted to elucidate the precise molecular mechanisms underlying the biological activities of 4-ethyl-5,5-dimethylpyrrolidin-2-one. Investigations into its interactions with specific targets at the molecular level will be crucial for developing therapeutic applications. Additionally, exploring its safety profile and efficacy in clinical settings will be essential for translating these findings into practical medical solutions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethyl-5,5-dimethylpyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodology : Use multi-step organic synthesis with ketone precursors, such as cyclization of γ-lactam derivatives under controlled pH and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, ammonium acetate buffer pH 6.5) .
  • Key Parameters :

StepReagentsTemperature (°C)Yield (%)Purity (HPLC)
CyclizationH₂SO₄ catalyst80–9065–70≥98%
PurificationEthyl acetateRT≥99%

Q. How should researchers characterize the physicochemical properties of 4-Ethyl-5,5-dimethylpyrrolidin-2-one?

  • Methodology :

  • Solubility : Determine in polar/non-polar solvents (e.g., water, DMSO, ethanol) using gravimetric analysis.
  • Thermal Stability : Conduct TGA/DSC under nitrogen atmosphere (heating rate 10°C/min) to identify decomposition points .
  • Spectroscopic Analysis :
  • NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and compare with literature data .
  • IR : Identify carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations, Gaussian09/B3LYP/6-31G* basis set).
  • X-Ray Crystallography : Resolve ambiguities via single-crystal analysis (monoclinic system, Mo-Kα radiation) .
  • Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) that may skew results .

Q. How can computational modeling predict the reactivity of 4-Ethyl-5,5-dimethylpyrrolidin-2-one in novel reactions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate reaction pathways (e.g., nucleophilic substitution) using software like GROMACS.
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes) via AutoDock Vina .
    • Challenges :
  • Parameterizing force fields for pyrrolidinone derivatives.
  • Validating in silico results with experimental kinetics .

Q. What statistical methods are critical for analyzing reproducibility issues in synthetic yields?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., catalyst concentration, temperature).
  • Error Analysis : Calculate standard deviations and confidence intervals (≥95%) for triplicate trials.
  • Regression Models : Correlate yield with reaction parameters using MATLAB or R .

Data Presentation and Validation

Q. How should researchers present raw and processed data for peer review?

  • Guidelines :

  • Raw Data : Archive in appendices (e.g., NMR spectra, chromatograms).
  • Processed Data : Highlight in main text with tables/graphs (e.g., kinetic plots, crystallographic parameters).
  • Uncertainty Reporting : Include error bars and R² values for regression analyses .

Q. What protocols ensure the compound’s stability during long-term storage?

  • Methodology :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photolytic decomposition .

Interdisciplinary Applications

Q. How can 4-Ethyl-5,5-dimethylpyrrolidin-2-one be applied in drug discovery pipelines?

  • Methodology :

  • SAR Studies : Modify substituents (e.g., ethyl/methyl groups) to enhance bioavailability.
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays; IC₅₀ calculations via nonlinear regression .

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